molecular formula C20H17N3O3S2 B2478779 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide CAS No. 898454-26-7

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide

Cat. No.: B2478779
CAS No.: 898454-26-7
M. Wt: 411.49
InChI Key: MSFYLZCVYKDJDT-UHFFFAOYSA-N
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Description

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of indole, thiazole, and benzylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced through sulfonylation, where the indole derivative reacts with benzylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Thiazole Ring: The thiazole ring is typically formed via a cyclization reaction involving a thioamide and an α-haloketone.

    Coupling Reaction: Finally, the indole and thiazole moieties are coupled through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to introduce sulfoxide or sulfone functionalities.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles like thiols or amines can replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mCPBA, acetic acid.

    Reduction: LiAlH4, NaBH4, ethanol.

    Substitution: Thiols, amines, DMF (dimethylformamide) as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Research: It can be used as a probe to study enzyme interactions and protein binding due to its indole and thiazole moieties.

    Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the thiazole ring can coordinate with metal ions or participate in hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d]thiazol-2-yl)phenol: Known for its photophysical properties and used in optoelectronic applications.

    Benzo[d]imidazo[2,1-b]thiazole derivatives: Studied for their antimicrobial and antitubercular activities.

Uniqueness

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide is unique due to the combination of its indole, thiazole, and benzylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

2-(3-benzylsulfonylindol-1-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c24-19(22-20-21-10-11-27-20)13-23-12-18(16-8-4-5-9-17(16)23)28(25,26)14-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFYLZCVYKDJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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